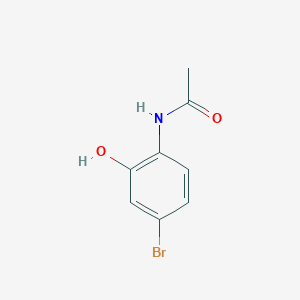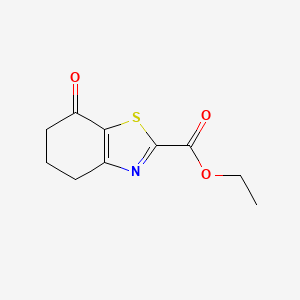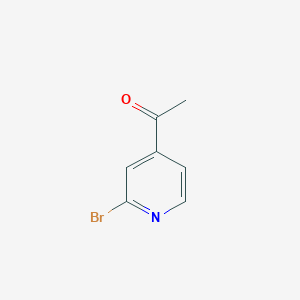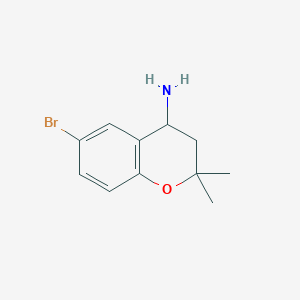
Ethyl thiomorpholine-3-carboxylate
Overview
Description
Ethyl thiomorpholine-3-carboxylate is a compound that belongs to the class of organic chemicals known as thiomorpholines. These compounds contain a morpholine ring with a sulfur atom incorporated into the structure. The ethyl group attached to the carboxylate function indicates that it is an ester derivative of the corresponding carboxylic acid.
Synthesis Analysis
The synthesis of related thiomorpholine compounds involves multicomponent reactions and condensation processes. For example, a multicomponent reaction involving ethyl acetoacetate, phenyl isothiocyanates, and dichloroacetyl chloride can yield a thioxo-dihydropyrimidine carboxylate under mild conditions . Similarly, the synthesis of ethyl 3-thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate involves the reaction of a benzoyl cyclohexene derivative with ethyl 3-amino-3-thioxopropanoate . These methods could potentially be adapted for the synthesis of ethyl thiomorpholine-3-carboxylate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiomorpholine derivatives is often elucidated using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction crystallography. For instance, the crystal structure of a thiomorpholine derivative was determined by single-crystal XRD, revealing a chair conformation of the thiomorpholine ring . Density functional theory (DFT) calculations are also employed to predict molecular geometry and vibrational frequencies, which can be compared with experimental data to confirm the structure .
Chemical Reactions Analysis
Thiomorpholine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For example, the alkylation of a thioxoisoquinoline derivative with a bromophenyl compound resulted in the formation of a thioester . The reactivity of such compounds can be further analyzed using local reactivity descriptors like Fukui functions, which help identify reactive sites within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiomorpholine derivatives can be inferred from their molecular structure and intermolecular interactions. The presence of hydrogen bonding, as indicated by N-H...O interactions, can affect the compound's solubility and melting point . The thermodynamic parameters obtained from DFT calculations can provide insights into the stability and reactivity of these compounds . Additionally, the NLO properties and MEP can be evaluated to understand the electronic properties relevant to potential applications in materials science .
Scientific Research Applications
Synthesis and Chemical Reactivity
Ethyl thiomorpholine-3-carboxylate and its derivatives play a significant role in the synthesis of various chemical compounds. One study reports a new synthesis method for thiomorpholine by ring closure, along with numerous reactions including acylation, diacylation, and reactions with sulfonic acid chlorides, isocyanates, and isothiocyanates. This work highlights the chemical reactivity and potential applications of thiomorpholine derivatives in diverse chemical syntheses (Asinger et al., 1979).
Role in Medicinal Chemistry
Ethyl thiomorpholine-3-carboxylate-related compounds are significant in medicinal chemistry. A study demonstrated the preparation of novel bridged bicyclic thiomorpholines, underlining their importance as building blocks in medicinal chemistry research. Some analogues containing thiomorpholine moieties have even entered human clinical trials, showing their potential in drug development (Walker & Rogier, 2013).
Synthesis of Diastereomers
The synthesis of diastereomers of thiomorpholine-carboxylic acid esters has been explored, illustrating the potential of ethyl thiomorpholine-3-carboxylate in stereochemical applications. This research demonstrated the formation of esters of thiomorpholine-3-carboxylic and thiomorpholine-3,5-dicarboxylic acids, contributing to the understanding of stereochemistry in organic synthesis (Eremeev et al., 1983).
Pharmacological Research
In pharmacological research, derivatives of ethyl thiomorpholine-3-carboxylate have been studied for their potential as antibacterial agents. Research on quinoline-3-carboxylates, for example, tested their in vitro antibacterial activity against specific bacterial strains, indicating the role of such compounds in the development of new antibacterial drugs (Krishnakumar et al., 2012).
Safety And Hazards
Ethyl thiomorpholine-3-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
ethyl thiomorpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-2-10-7(9)6-5-11-4-3-8-6/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSDSYPPZAPZCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544837 | |
| Record name | Ethyl thiomorpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl thiomorpholine-3-carboxylate | |
CAS RN |
58729-31-0 | |
| Record name | Ethyl thiomorpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 58729-31-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


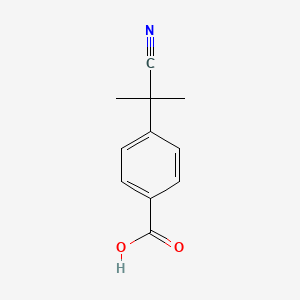

![Tert-butyl 3-[4-[2-[[9-[(3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-6-aminopurin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1283038.png)

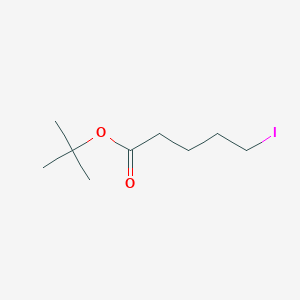
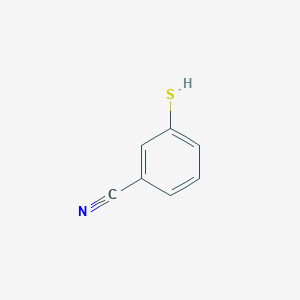
![3-amino-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1283054.png)

